![molecular formula C6H9BN2O2 B6310063 3-Amino-2-methylpyridine-4-boronic acid CAS No. 2096333-36-5](/img/structure/B6310063.png)
3-Amino-2-methylpyridine-4-boronic acid
Overview
Description
3-Amino-2-methylpyridine-4-boronic acid (3-AMP-4-BA) is a boronic acid derivative of 3-amino-2-methylpyridine, an organic compound with potential applications in the fields of chemistry and biochemistry. 3-AMP-4-BA is a versatile reagent used for the synthesis of a variety of compounds, and is also used in biochemistry and biotechnology for its ability to act as a chelator and inhibitor of enzymes.
Scientific Research Applications
3-Amino-2-methylpyridine-4-boronic acid has a wide range of applications in the fields of chemistry and biochemistry. It is used in the synthesis of a variety of compounds, including drugs and dyes, and is also used as a chelator and inhibitor of enzymes. It has been used in research to study the structure and function of enzymes, and has been used in the development of new drugs and therapies.
Mechanism of Action
3-Amino-2-methylpyridine-4-boronic acid acts as a chelator and inhibitor of enzymes by binding to the active site of the enzyme and preventing the enzyme from binding to its substrate. The boronic acid moiety of this compound is able to form a covalent bond with the active site of the enzyme, which prevents the enzyme from binding to its substrate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, including proteases, lipases, and phosphatases, and has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
Advantages and Limitations for Lab Experiments
3-Amino-2-methylpyridine-4-boronic acid is a versatile reagent with many advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also non-toxic, making it safe to use in laboratory experiments. However, it is also relatively expensive, which can be a limitation for some experiments.
Future Directions
There are a number of potential future directions for 3-Amino-2-methylpyridine-4-boronic acid research. It could be used to develop more effective enzyme inhibitors and chelators for use in drug development and therapy. It could also be used to study the structure and function of enzymes, as well as to develop new drugs and therapies. Additionally, it could be used to study the biochemical and physiological effects of this compound on cells and organisms. Finally, it could be used to develop new synthetic methods and applications for this compound.
Synthesis Methods
3-Amino-2-methylpyridine-4-boronic acid can be synthesized from 3-amino-2-methylpyridine and 4-bromobenzoyl boronic acid through a reaction known as the Suzuki-Miyaura cross-coupling. This reaction requires the use of a palladium catalyst and a base, such as potassium carbonate, to produce the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is typically completed within 8-10 hours.
properties
IUPAC Name |
(3-amino-2-methylpyridin-4-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3,10-11H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCETZOCJGBEFCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C)N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244956 | |
Record name | Boronic acid, B-(3-amino-2-methyl-4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096333-36-5 | |
Record name | Boronic acid, B-(3-amino-2-methyl-4-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3-amino-2-methyl-4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001244956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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